molecular formula C12H20N5O4P B134740 9-(3,3-Dimethyl-5-phosphonopentyl)guanine CAS No. 155270-69-2

9-(3,3-Dimethyl-5-phosphonopentyl)guanine

Cat. No. B134740
M. Wt: 329.29 g/mol
InChI Key: UYGTVQNSPBEEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3,3-Dimethyl-5-phosphonopentyl)guanine, commonly known as DMPG, is a guanine analog that has been extensively studied for its antiviral properties. It belongs to a class of compounds called nucleoside phosphonates, which have been shown to inhibit viral replication by interfering with the synthesis of viral DNA or RNA. DMPG has been shown to be effective against a wide range of viruses, including herpes simplex virus, cytomegalovirus, and human immunodeficiency virus.

Mechanism Of Action

DMPG inhibits viral replication by acting as a competitive inhibitor of viral DNA polymerase. It is incorporated into the growing viral DNA chain, where it terminates further elongation. DMPG also inhibits the reverse transcriptase activity of human immunodeficiency virus, preventing the virus from replicating.

Biochemical And Physiological Effects

DMPG has been shown to be well-tolerated in animal studies and has low toxicity. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours. DMPG is primarily eliminated through the kidneys.

Advantages And Limitations For Lab Experiments

DMPG has several advantages for use in lab experiments. It is stable and easy to handle, and its antiviral activity can be easily measured. However, DMPG is expensive to produce and has limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several potential future directions for research on DMPG. One area of interest is the development of new analogs with improved antiviral activity. Another potential direction is the investigation of DMPG's anti-tumor properties and its potential as a cancer therapeutic. Additionally, the use of DMPG in combination with other antiviral agents may improve its efficacy against certain viruses. Finally, the development of new methods for synthesizing DMPG may make it more accessible for use in research.

Synthesis Methods

The synthesis of DMPG involves the reaction of 9-(2,3-dihydroxypropyl)guanine with 3,3-dimethyl-1-butanol in the presence of a phosphorous reagent. The reaction yields DMPG as a white crystalline solid with a high purity.

Scientific Research Applications

DMPG has been extensively studied for its antiviral properties. It has been shown to inhibit viral replication by interfering with the synthesis of viral DNA or RNA. DMPG has been tested against a wide range of viruses, including herpes simplex virus, cytomegalovirus, and human immunodeficiency virus. In addition to its antiviral properties, DMPG has been shown to have anti-tumor activity and may have potential as a cancer therapeutic.

properties

CAS RN

155270-69-2

Product Name

9-(3,3-Dimethyl-5-phosphonopentyl)guanine

Molecular Formula

C12H20N5O4P

Molecular Weight

329.29 g/mol

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-3,3-dimethylpentyl]phosphonic acid

InChI

InChI=1S/C12H20N5O4P/c1-12(2,4-6-22(19,20)21)3-5-17-7-14-8-9(17)15-11(13)16-10(8)18/h7H,3-6H2,1-2H3,(H2,19,20,21)(H3,13,15,16,18)

InChI Key

UYGTVQNSPBEEPR-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(CCN1C=NC2=C1NC(=NC2=O)N)CCP(=O)(O)O

SMILES

CC(C)(CCN1C=NC2=C1N=C(NC2=O)N)CCP(=O)(O)O

Canonical SMILES

CC(C)(CCN1C=NC2=C1NC(=NC2=O)N)CCP(=O)(O)O

synonyms

9-(3,3-dimethyl-5-phosphonopentyl)guanine

Origin of Product

United States

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